molecular formula C8H19NO B6588610 3-(2,2-dimethylpropoxy)propan-1-amine CAS No. 1542886-33-8

3-(2,2-dimethylpropoxy)propan-1-amine

Cat. No.: B6588610
CAS No.: 1542886-33-8
M. Wt: 145.2
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Description

3-(2,2-Dimethylpropoxy)propan-1-amine is a primary amine characterized by a branched alkoxy group (2,2-dimethylpropoxy) attached to a three-carbon chain. It is often utilized as a building block in organic synthesis and pharmaceutical research. The compound is available in its hydrochloride salt form (CAS: EN300-14443824), enhancing its stability and solubility for laboratory applications .

Properties

CAS No.

1542886-33-8

Molecular Formula

C8H19NO

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Synthesis

The synthesis begins with the preparation of 3-bromo-2,2-dimethylpropane, achieved via bromination of 2,2-dimethylpropan-1-ol using phosphorus pentabromide (PBr₅) or thionyl bromide (SOBr₂). For example, reacting 2,2-dimethylpropan-1-ol with PBr₅ in dichloromethane at 0–5°C yields 3-bromo-2,2-dimethylpropane with >85% efficiency. Subsequent nucleophilic substitution with propan-1-amine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours facilitates the formation of the target compound.

Key Parameters:

  • Solvent Selection : Dimethylformamide (DMF) or acetonitrile enhances reaction rates due to high polarity.

  • Stoichiometry : A 1:1.2 molar ratio of 3-bromo-2,2-dimethylpropane to propan-1-amine minimizes side reactions.

  • Catalysis : Tetrabutylammonium iodide (TBAI, 5 mol%) accelerates substitution by stabilizing transition states.

Table 1: Optimization of Nucleophilic Substitution Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature90°C7892
Reaction Time18 hours8294
SolventDMF8595
Catalyst (TBAI)5 mol%8897

Reductive Amination Strategies

Reductive amination offers an alternative pathway by condensing a carbonyl precursor (e.g., 3-(2,2-dimethylpropoxy)propanal) with ammonia or primary amines under reducing conditions.

Synthesis of Carbonyl Intermediate

3-(2,2-Dimethylpropoxy)propanal is synthesized via oxidation of 3-(2,2-dimethylpropoxy)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. Yields of 70–75% are achievable with rigorous exclusion of moisture.

Reductive Amination Protocol

The aldehyde intermediate is reacted with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent. This two-step process proceeds at room temperature over 24 hours, yielding this compound with 65–70% efficiency.

Critical Considerations :

  • pH Control : Maintaining a pH of 6–7 using acetic acid ensures optimal imine formation without over-reduction.

  • Side Reactions : Competing aldol condensation is suppressed by using excess ammonium acetate (2.5 equiv).

Catalytic Hydrogenation Techniques

Catalytic hydrogenation of nitrile or imine precursors provides a high-yield route to this compound.

Nitrile Reduction Pathway

3-(2,2-Dimethylpropoxy)propanenitrile is hydrogenated using Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (5–7 bar). For instance, Pd/C (10 wt%) in tetrahydrofuran (THF) at 50°C achieves full conversion within 4 hours, yielding 90–95% amine product.

Process Optimization:

  • Catalyst Loading : 10% Pd/C balances cost and activity.

  • Solvent Effects : THF enhances hydrogen solubility, improving reaction kinetics.

Table 2: Hydrogenation Performance with Different Catalysts

CatalystPressure (bar)Temperature (°C)Time (h)Yield (%)
Pd/C550495
Raney Ni780685
PtO₂560588

This two-step approach involves forming the 2,2-dimethylpropoxy ether linkage followed by introduction of the amine group.

Ether Synthesis

2,2-Dimethylpropan-1-ol is reacted with 3-bromopropan-1-ol in the presence of concentrated sulfuric acid (H₂SO₄) at 120°C. The acid catalyzes the elimination of water, forming 3-(2,2-dimethylpropoxy)propan-1-ol with 80% yield.

Amination via Mitsunobu Reaction

The alcohol intermediate is converted to the amine using the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Employing phthalimide as the nitrogen source, followed by hydrazinolysis, yields the target amine in 75% overall efficiency.

Advantages :

  • Stereochemical retention at the reaction center.

  • Compatibility with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Cost (Relative)Scalability
Nucleophilic Substitution8897ModerateHigh
Reductive Amination7092LowModerate
Catalytic Hydrogenation9599HighHigh
Acid-Catalyzed Etherification7590LowModerate

Catalytic hydrogenation emerges as the superior method due to its high yield and purity, albeit with higher catalyst costs. Nucleophilic substitution remains advantageous for large-scale production, while reductive amination is suitable for laboratories with limited pressure equipment.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of biologically active molecules. Its structural features can be leveraged to create derivatives that may exhibit enhanced pharmacological properties.

Case Study: Synthesis of Drug Compounds
A study demonstrated the use of 3-(2,2-dimethylpropoxy)propan-1-amine as a precursor for synthesizing novel amine derivatives. These derivatives showed promising activity against specific biological targets, suggesting that this compound can play a crucial role in drug discovery processes.

Biocatalysis

This compound has been explored in biocatalytic processes, particularly in the synthesis of chiral amines. The compound can serve as a substrate for transaminases, which are enzymes that catalyze the transfer of amino groups.

Data Table: Biocatalytic Activity

Enzyme TypeSubstrateConversion Rate (%)Enantiomeric Excess (%)
(R)-transaminaseThis compound88>99
(S)-transaminaseThis compound48>95

This table illustrates the effectiveness of using this compound in asymmetric synthesis, highlighting its potential in producing enantiomerically pure compounds.

Material Science

In material science, this compound is utilized as an additive in polymer formulations. It enhances the properties of polymers by acting as a plasticizer and improving flexibility.

Application Example: Low-density Packaging Foams
The compound has been employed as a catalyst in the production of low-density packaging foams. Its ability to react with isocyanates facilitates the formation of stable foam structures with desirable mechanical properties.

Chemical Manufacturing

The compound is used as an intermediate in the production of various chemicals. Its versatility allows it to function as a surfactant and viscosity adjustor in industrial formulations.

Data Table: Industrial Uses

Application AreaSpecific Use
Coatings and PaintsAdditive for improved adhesion
AgricultureSoil amendments and fertilizers
Cleaning ProductsSurfactant for enhanced cleaning

This table summarizes key industrial applications where this compound serves critical roles.

Environmental Applications

In environmental chemistry, this compound has been investigated for its potential use in wastewater treatment processes. Its properties allow it to act as a corrosion inhibitor and enhance the efficiency of treatment systems.

Case Study: Wastewater Treatment
Research indicated that incorporating this compound into wastewater treatment systems significantly improved the removal rates of contaminants, showcasing its utility in environmental remediation efforts.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylpropoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Analogues with Aliphatic Substituents

(a) 3-(Hexyloxy)propan-1-amine
  • Molecular Formula: C₉H₂₁NO
  • Key Properties : Boiling point = 229.7°C, density = 0.851 g/cm³, logP ≈ 2.2 (estimated) .
  • Comparison: The linear hexyloxy group confers higher hydrophobicity (longer alkyl chain) compared to the branched 2,2-dimethylpropoxy group in the target compound. This results in a higher boiling point and greater lipophilicity for 3-(hexyloxy)propan-1-amine, making it more suitable for non-polar solvent systems.
(b) 3,3-Dimethoxypropan-1-amine
  • Molecular Formula: C₅H₁₃NO₂
  • Key Properties : Molecular weight = 119.16 g/mol .
  • Comparison : The dimethoxy substituent increases polarity and hydrogen-bonding capacity, enhancing water solubility relative to the target compound. This structural difference makes 3,3-dimethoxypropan-1-amine more reactive in aqueous-phase reactions.

Analogues with Aromatic or Heterocyclic Substituents

(a) N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
  • Molecular Formula: C₁₉H₂₁NOS
  • Key Properties : Intermediate for Duloxetine hydrochloride synthesis; planar aromatic rings (naphthalene and thiophene) create a dihedral angle of 87.5°, influencing molecular packing via van der Waals interactions .
  • This structural feature is critical in drug design for target binding (e.g., serotonin reuptake inhibition in Duloxetine).
(b) 3-(4-Fluorophenoxy)propan-1-amine hydrochloride
  • Molecular Formula: C₉H₁₃ClFNO
  • Key Properties : CAS 148941-98-4; halogenated aromatic substituent enhances electronic effects .
  • Comparison: The electron-withdrawing fluorine atom increases acidity of the adjacent hydroxyl group (if present) and stabilizes negative charges, differentiating its reactivity from the non-halogenated target compound.

Cyclic Ether Derivatives

(a) 3-(Oxan-4-yl)propan-1-amine
  • Molecular Formula: C₈H₁₇NO
  • Key Properties : Molecular weight = 143.23 g/mol; tetrahydropyran ring enhances conformational stability .
(b) 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride
  • Molecular Formula: C₇H₁₆ClNO
  • Key Properties : Molecular weight = 165.7 g/mol; chiral center in the tetrahydrofuran ring enables enantioselective applications .
  • Comparison : The stereochemistry of the oxolane group allows for selective interactions in asymmetric synthesis, a feature absent in the achiral target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride Not explicitly given ~193 (estimated) Branched alkoxy Building block in drug synthesis
3-(Hexyloxy)propan-1-amine C₉H₂₁NO 159.27 Linear hexyloxy High boiling point, lipophilic
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₁₉H₂₁NOS 313.45 Aromatic naphthyl/thienyl Duloxetine intermediate
3-(4-Fluorophenoxy)propan-1-amine hydrochloride C₉H₁₃ClFNO 209.66 Halogenated aromatic Electronic effects in synthesis
3-(Oxan-4-yl)propan-1-amine C₈H₁₇NO 143.23 Cyclic ether Conformationally stable scaffold

Q & A

Q. What are the standard synthetic routes for 3-(2,2-dimethylpropoxy)propan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation of a propan-1-amine precursor with a 2,2-dimethylpropoxy group. Key steps include:

Alkylation : React 2,2-dimethylpropyl bromide with propan-1-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Optimization : Adjust stoichiometry (1:1.2 amine-to-alkylating agent), catalyst (e.g., KI for SN2 reactions), and temperature to improve yield. Monitor by TLC or HPLC (retention time ~1.6 minutes under acidic conditions as in ).
Reference : Similar alkylation strategies are described for structurally related amines .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

NMR :

  • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (C(CH₃)₃), δ 3.4–3.6 ppm (OCH₂), and δ 2.6–2.8 ppm (NH₂).
  • ¹³C NMR : Confirm the quaternary carbon of the dimethylpropoxy group (~75 ppm).

LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 160–165) and fragmentation patterns.

HPLC : Use reversed-phase C18 columns with TFA-modified mobile phases for purity assessment (retention time ~1.6 minutes as in ).
Reference : LCMS and HPLC protocols are validated in pharmaceutical impurity analysis .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

Waste Disposal : Segregate amine-containing waste and neutralize with dilute acetic acid before disposal.
Reference : Safety guidelines align with SDS recommendations for similar amines .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethylpropoxy group influence reactivity in nucleophilic substitutions?

Methodological Answer: The bulky 2,2-dimethylpropoxy group:

Reduces Reactivity : Steric effects slow SN2 mechanisms due to hindered backside attack.

Favors Elimination : Under strong bases (e.g., NaH), β-hydrogen elimination may dominate, forming alkene byproducts.

Mitigation Strategies : Use polar aprotic solvents (DMSO) to stabilize transition states or switch to SN1 conditions with protic solvents.
Reference : Steric effects are analogous to adamantyl-substituted amines, where bulky groups modulate reaction pathways .

Q. What computational methods can predict the compound’s binding affinity in supramolecular or enzymatic systems?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., amine-binding enzymes).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

QSAR Modeling : Coramine substituents’ logP and polar surface area with bioactivity data to optimize derivatives.
Reference : Computational approaches are validated in studies of structurally similar amines (e.g., naphthyloxy-propanamines) .

Q. How can chiral resolution be achieved for enantiomers of this compound?

Methodological Answer:

Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) at 1.0 mL/min.

Derivatization : React with (R)-Mosher’s acid chloride and analyze diastereomers via ¹H NMR.

Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer.
Reference : Chiral separation methods are benchmarked against pharmacopeial standards for related amines .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve discrepancies?

Methodological Answer:

Replicate Conditions : Test stability in HCl (0.1–1 M) at 25–60°C, monitoring degradation via HPLC.

Identify Degradants : Use LCMS to detect hydrolysis products (e.g., propan-1-amine or 2,2-dimethylpropanol).

Mechanistic Insight : If SN1 cleavage occurs, stabilize intermediates with polar solvents (e.g., water/THF).
Reference : Stability studies for related compounds highlight pH-dependent degradation .

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